

# Long-Term Carcinogenicity of Calcium Cyclamate in Rodents: A Technical Review

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## Abstract

The long-term carcinogenicity of cyclamates, including **calcium cyclamate**, has been a subject of scientific investigation and regulatory scrutiny for decades. This technical guide provides an in-depth review of key long-term carcinogenicity studies of **calcium cyclamate** and related cyclamate salts in rodents. It summarizes quantitative data from these studies in structured tables, details the experimental protocols employed, and presents a visualization of a standard two-generation carcinogenicity study design. The evidence from multiple studies in rats and mice is reviewed, with a particular focus on the incidence of bladder tumors. While early studies involving high doses of a cyclamate and saccharin mixture raised concerns, subsequent studies on cyclamates alone, including a pivotal two-generation study of **calcium cyclamate** in rats, have not demonstrated a carcinogenic effect. This guide aims to provide a comprehensive resource for researchers and professionals involved in the safety assessment of food additives and drug development.

## Introduction

**Calcium cyclamate** is an artificial sweetener that was widely used in food and beverages until concerns about its potential carcinogenicity emerged in the late 1960s. These concerns were primarily based on a study that found bladder tumors in rats fed a high-dose mixture of cyclamate and saccharin.<sup>[1][2]</sup> This led to a ban on cyclamates in several countries, including the United States. However, subsequent and extensive research, including long-term studies in

rodents, has been conducted to re-evaluate the carcinogenic potential of cyclamates alone. This guide provides a detailed examination of the key long-term studies on **calcium cyclamate** and other cyclamate salts in rodents to offer a clear perspective on the current state of the science.

## Quantitative Data from Long-Term Carcinogenicity Studies

The following tables summarize the quantitative data from key long-term studies on cyclamates in rodents. These studies are central to the evaluation of cyclamate's carcinogenic potential.

Table 1: Two-Generation Carcinogenicity Study of a Sodium Cyclamate and Sodium Saccharin Mixture in Sprague-Dawley Rats

Species/Strain	Treatment Group (Dietary Concentration)	Number of Animals	Observation Period	Key Findings (Urinary Bladder)	Reference
Sprague-Dawley Rat	2% Sodium Cyclamate + Sodium Saccharin	70-78/group	Lifelong	One female with a papilloma	Schmährl and Habs, 1984[3]
Sprague-Dawley Rat	5% Sodium Cyclamate + Sodium Saccharin	70-78/group	Lifelong	No tumors, but increased stone formation	Schmährl and Habs, 1984[3]
Sprague-Dawley Rat	Sugar-receiving control	70-78/group	Lifelong	No unexpected results	Schmährl and Habs, 1984[3]
Sprague-Dawley Rat	Untreated control	70-78/group	Lifelong	No unexpected results	Schmährl and Habs, 1984[3]

Table 2: Chronic Toxicity Study of a Cyclamate:Saccharin (10:1) Mixture in Rats

Species/Strain	Treatment Group (mg/kg body weight/day)	Number of Animals	Observation Period	Key Findings (Urinary Bladder)	Reference
Rat	500	35 male, 45 female	Up to 105 weeks	No tumors	Oser et al., 1975[1]
Rat	1120	35 male, 45 female	Up to 105 weeks	No tumors	Oser et al., 1975[1]
Rat	2500	70 total	78-105 weeks	12 rats with papillary carcinomas	Oser et al., 1975[1]

Table 3: Summary of a Two-Generation Carcinogenicity Study of **Calcium Cyclamate** in Rats

Species/Strain	Treatment Group	Number of Animals	Observation Period	Key Findings	Reference
Rat	Calcium Cyclamate (oral administration)	Not specified in reviews	Two generations	No difference in tumor incidence between treated and control animals	IARC Summaries[4] [5]
Rat	Control	Not specified in reviews	Two generations	-	IARC Summaries[4] [5]

Note: Detailed quantitative data and protocol specifics for this study, often attributed to Nees and Derse (1965, 1967), are not readily available in the public domain literature but are consistently summarized by authoritative bodies like IARC as showing no carcinogenic effect.

## Experimental Protocols

Detailed methodologies are crucial for the interpretation of toxicological studies. Below are the experimental protocols for the key studies cited, based on available information.

### Two-Generation Carcinogenicity Study of a Sodium Cyclamate and Sodium Saccharin Mixture in Rats (Schmähl and Habs, 1984)

- Test Substance: A mixture of sodium cyclamate and sodium saccharin.
- Species/Strain: Sprague-Dawley rats.
- Group Size: 70-78 rats per group.
- Administration Route: Oral, via feed.
- Dosage Levels:
  - 2% of the diet.
  - 5% of the diet.
  - A sugar-receiving control group.
  - An untreated control group.
- Study Design: A two-generation study where the parent generation (F0) was administered the test diets, and their offspring (F1 generation) were exposed throughout their lives.
- Observations: Lifelong observation for clinical signs of toxicity and tumor development.
- Histopathology: Detailed histopathological examination of organs and tissues, with a particular focus on the urinary tract.

### Chronic Toxicity Study of a Cyclamate:Saccharin (10:1) Mixture in Rats (Oser et al., 1975)

- Test Substance: A 10:1 mixture of cyclamate and saccharin.
- Species/Strain: Rats (strain not specified in the abstract).
- Group Size: 35 male and 45 female rats in the main study groups.
- Administration Route: Oral, via diet.
- Dosage Levels:
  - 500 mg/kg body weight/day.
  - 1120 mg/kg body weight/day.
  - 2500 mg/kg body weight/day.
- Study Design: A chronic feeding study lasting up to 105 weeks. The protocol also included evaluations of reproduction and lactation through two litters and teratology investigations. In the latter part of the study, cyclohexylamine was added to the diets of some animals to account for its metabolism from cyclamate.
- Observations: Regular monitoring of physical condition, growth, food efficiency, blood, and urine.
- Histopathology: Postmortem pathological examination of a comprehensive set of tissues from all animals.

## Two-Generation Carcinogenicity Study of Calcium Cyclamate in Rats (Summary from IARC)

While the full study report is not publicly available, summaries from the International Agency for Research on Cancer (IARC) consistently describe the study as follows:

- Test Substance: **Calcium cyclamate**.
- Species/Strain: Rats.
- Administration Route: Oral.

- Study Design: A two-generation study.
- Key Finding: No statistically significant difference in tumor incidence was observed between the animals treated with **calcium cyclamate** and the control animals.[4][5]

## Visualizations

### Experimental Workflow for a Two-Generation Carcinogenicity Study

The following diagram illustrates the typical workflow of a two-generation carcinogenicity study, similar to the design used in the evaluation of **calcium cyclamate**.



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A typical workflow for a two-generation carcinogenicity study in rodents.

## Discussion and Conclusion

The body of evidence from long-term carcinogenicity studies of cyclamates in rodents is complex. An early study by Oser et al. (1975) reported the induction of bladder carcinomas in rats fed a high dose of a 10:1 mixture of cyclamate and saccharin.[1] This finding was a major driver for the subsequent ban on cyclamates in some countries.

However, a two-generation study in Sprague-Dawley rats by Schmähl and Habs (1984) using a mixture of sodium cyclamate and sodium saccharin did not find any carcinogenic effects, even at high dietary concentrations.[3] Importantly, a two-generation study on **calcium cyclamate** administered alone also showed no difference in tumor incidence between treated and control rats, as consistently reported by the IARC.[4][5]

The collective evidence from numerous animal bioassays has led many regulatory bodies and scientific expert panels worldwide to conclude that cyclamate itself is not a carcinogen. The FDA's Cancer Assessment Committee has stated that "the collective weight of the many experiments...indicates that cyclamate is not carcinogenic." It is hypothesized that the findings

in the Oser et al. study may have been related to the high doses of the sweetener mixture leading to physiological changes in the bladder, such as changes in urine composition and the formation of precipitates or stones, which can lead to irritation and subsequent tumor formation in rodents.

In conclusion, while the initial concerns regarding cyclamate's carcinogenicity were based on a study using a high-dose mixture with saccharin, subsequent and more comprehensive studies, including a two-generation study on **calcium cyclamate** alone, have not substantiated these concerns. The weight of scientific evidence from long-term rodent studies indicates that **calcium cyclamate** is not a direct carcinogen. This technical guide provides researchers and drug development professionals with a detailed overview of the key studies that form the basis of this conclusion.

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- To cite this document: BenchChem. [Long-Term Carcinogenicity of Calcium Cyclamate in Rodents: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093133#long-term-carcinogenicity-studies-of-calcium-cyclamate-in-rodents]

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